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3-Chloropyridine-2-sulfonyl fluoride

Catalog No.
S3035911
CAS No.
2243516-57-4
M.F
C5H3ClFNO2S
M. Wt
195.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropyridine-2-sulfonyl fluoride

CAS Number

2243516-57-4

Product Name

3-Chloropyridine-2-sulfonyl fluoride

IUPAC Name

3-chloropyridine-2-sulfonyl fluoride

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.59

InChI

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H

InChI Key

QTWADGZYVURUDO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)Cl

solubility

not available

3-Chloropyridine-2-sulfonyl fluoride is an organosulfur compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonyl fluoride group. The molecular formula is C5H4ClFNO2S, and it features a pyridine moiety that enhances its reactivity in various chemical transformations. This compound is particularly noted for its stability and utility in organic synthesis, especially in the preparation of fluorinated compounds.

3-Chloropyridine-2-sulfonyl fluoride primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl fluoride group. It can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. Additionally, it undergoes deoxyfluorination reactions, where hydroxyl groups in alcohols are replaced with fluorine atoms, often utilizing strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts.

Several methods have been developed for synthesizing 3-Chloropyridine-2-sulfonyl fluoride:

  • Chlorination of Pyridine-2-sulfonyl Fluoride: This method involves treating pyridine-2-sulfonyl fluoride with chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine substituent at the 3-position of the pyridine ring.
  • Sulfonation followed by Fluorination: Starting from chlorinated pyridine derivatives, sulfonation can be performed using sulfur trioxide or chlorosulfonic acid, followed by fluorination to yield the desired sulfonyl fluoride .
  • Photochemical Methods: Recent advancements have introduced visible-light-driven reactions for synthesizing sulfonyl fluorides, which may be adapted for this compound using suitable photocatalysts .

3-Chloropyridine-2-sulfonyl fluoride has several applications:

  • Reagent in Organic Synthesis: It is primarily used as a reagent for introducing sulfonyl and fluorine functionalities into organic molecules.
  • Pharmaceutical Intermediates: Its derivatives may serve as intermediates in the synthesis of bioactive compounds.
  • Material Science: The compound can be utilized in developing new materials with specific chemical properties due to its reactive nature.

Several compounds share structural similarities with 3-Chloropyridine-2-sulfonyl fluoride. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
Pyridine-2-sulfonyl fluoridePyridine ring with sulfonyl fluorideWidely used for deoxyfluorination
Diethylaminosulfur trifluorideSulfur trifluoride with diethylamino groupKnown for explosive behavior at elevated temperatures
Perfluoro-1-butanesulfonyl fluorideFully fluorinated butane structureLess selective compared to pyridine derivatives
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborateImidazolium salt structureNewer reagent with distinct selectivity

Uniqueness: 3-Chloropyridine-2-sulfonyl fluoride stands out due to its balance of stability and reactivity, making it versatile for various synthetic applications while maintaining manageable safety profiles compared to some other reagents.

XLogP3

1.6

Dates

Last modified: 08-18-2023

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